
(3r,5r,7r)-N-((2-(dimetilamino)etil)carbamotioil)adamantano-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives. These compounds are known for their unique cage-like structure, which imparts significant stability and rigidity. Adamantane derivatives have been studied for various applications in medicinal chemistry, materials science, and industrial chemistry.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, adamantane derivatives are often studied for their potential as antiviral or antibacterial agents. The rigid structure of adamantane can enhance the binding affinity of these compounds to biological targets.
Medicine
Medically, adamantane derivatives have been explored for their potential use in treating diseases such as influenza and Parkinson’s disease. The compound’s ability to cross the blood-brain barrier makes it a candidate for neurological applications.
Industry
In industry, these compounds can be used as additives in lubricants, coatings, and polymers to enhance their properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a hydrocarbon with a diamondoid structure.
Functionalization: The adamantane core is functionalized to introduce the carboxamide group at the 1-position. This can be achieved through reactions such as acylation or amidation.
Dimethylaminoethyl Substitution: The final step involves the substitution of the dimethylaminoethyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a stable scaffold that can interact with enzymes, receptors, or other proteins. The dimethylaminoethyl group may enhance the compound’s solubility and facilitate its binding to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.
Uniqueness
(3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide is unique due to its specific functional groups, which may impart distinct chemical and biological properties compared to other adamantane derivatives.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethylcarbamothioyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3OS/c1-19(2)4-3-17-15(21)18-14(20)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-13H,3-10H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIMVOYVGHCMEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide](/img/structure/B2386238.png)
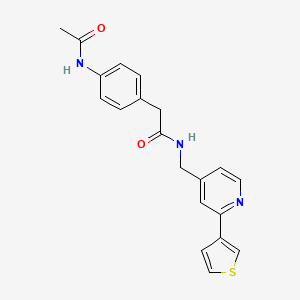
![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2386240.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2386241.png)
![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)
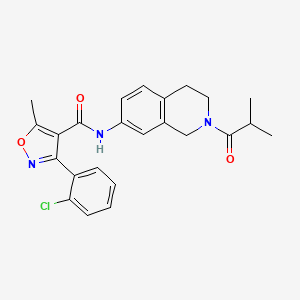
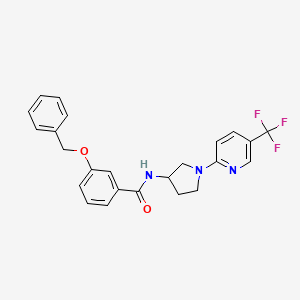
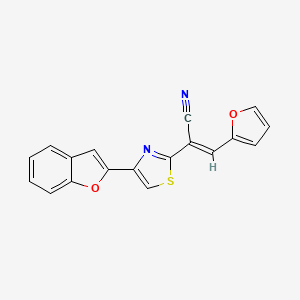
![ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2386251.png)
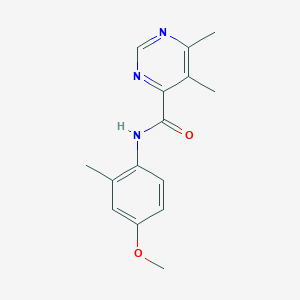
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2386253.png)
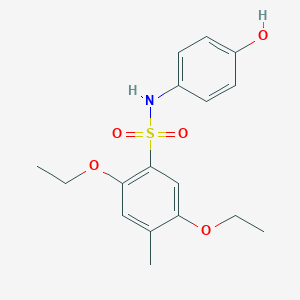
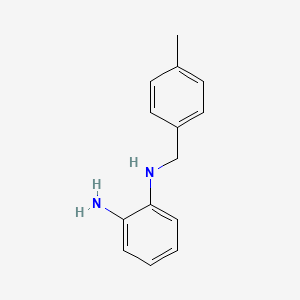
![4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386258.png)
